![molecular formula C13H17N3O2 B1434678 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 1713639-57-6](/img/structure/B1434678.png)
1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid
Overview
Description
1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid, commonly known as CPPC, is a type of organic compound that can be used as a precursor to synthesize a variety of other compounds. CPPC has a wide range of applications in medicinal chemistry and can be used in the synthesis of drugs, pharmaceuticals, and other compounds. CPPC has been extensively studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Medicinal Chemistry
Piperidine derivatives, such as “1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid”, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, this compound could potentially be used in the development of new drugs.
Synthesis of Biologically Active Piperidines
The compound could be used as a substrate for the synthesis of biologically active piperidines . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Development of ALK and ROS1 Inhibitors
A series of 2-amino-4-(1-piperidine) pyridine derivatives, which could potentially include “1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid”, has been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These kinases are often implicated in various types of cancer, so this compound could potentially be used in cancer research.
Research on Heterocyclic Compounds
As a heterocyclic compound, “1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid” could be used in research on heterocyclic compounds, which play a significant part in the pharmaceutical industry .
Development of Fast and Cost-Effective Synthesis Methods
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . “1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid” could potentially be used in this research area.
Pharmacological Applications
Given the pharmacological activity of piperidine derivatives , “1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid” could potentially be used in various pharmacological applications.
properties
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-13(18)10-3-5-16(6-4-10)12-7-11(9-1-2-9)14-8-15-12/h7-10H,1-6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFJTJXQWHGBBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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